- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Cas no 915087-27-3 (Depyridinyl Phenyl Apalutamide)

915087-27-3 structure
Nombre del producto:Depyridinyl Phenyl Apalutamide
Depyridinyl Phenyl Apalutamide Propiedades químicas y físicas
Nombre e identificación
-
- 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
- AGN-PC-00IQXK
- CHEMBL1082410
- RD 162
- PB21237
- 4-[7-(4-CYANO-3-TRIFLUOROMETHYL-PHENYL)-8-OXO-6-THIOXO-5,7-DIAZA-SPIRO[3.4]OCT-5-YL]-2-FLUORO-N-METHYL-BENZAMIDE
- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide (ACI)
- N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide
- 4-[7-[4-Cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide
- BCP27723
- RD162;RD-162
- RD162
- AKOS027338696
- CS-0034409
- DTXSID301337376
- NCGC00263137-01
- 915087-27-3
- Benzamide, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methyl-
- N-methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diaza-spiro[3.4]oct-5-yl]-2-fluorobenzamide
- RD-162
- TS-08197
- HY-111145
- SCHEMBL547156
- DA-57363
- 5ZE6THH5VF
- SMR004701383
- NCGC00263137-02
- Depyridinyl Phenyl Apalutamide
- MLS006010318
-
- MDL: MFCD17392574
- Renchi: 1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31)
- Clave inchi: JPQFGMYHKSKKGW-UHFFFAOYSA-N
- Sonrisas: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C3(CCC3)C2=O)=CC=1
Atributos calculados
- Calidad precisa: 476.09300959g/mol
- Masa isotópica única: 476.09300959g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 5
- Complejidad: 883
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.7
- Superficie del Polo topológico: 109Ų
Propiedades experimentales
- Denso: 1.55
Depyridinyl Phenyl Apalutamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-5mg |
RD162 |
915087-27-3 | 98% | 5mg |
¥1328.00 | 2023-09-09 | |
Chemenu | CM139720-250mg |
4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide |
915087-27-3 | 97% | 250mg |
$1122 | 2021-08-05 | |
Axon Medchem | 1532-25 mg |
RD 162 |
915087-27-3 | 98% | 25mg |
€500.00 | 2023-07-10 | |
TRC | D356845-1mg |
Depyridinyl Phenyl Apalutamide |
915087-27-3 | 1mg |
$ 106.00 | 2023-09-07 | ||
TRC | D356845-2.5mg |
Depyridinyl Phenyl Apalutamide |
915087-27-3 | 2.5mg |
$ 236.00 | 2023-09-07 | ||
Axon Medchem | 1532-5 mg |
RD 162 |
915087-27-3 | 98% | 5mg |
€125.00 | 2023-07-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8156-10mg |
RD162 |
915087-27-3 | 98% | 10mg |
¥2380.00 | 2023-09-09 | |
1PlusChem | 1P00H1TH-10mg |
N-Methyl-4-[7-(4-cyano-3-trifluoromethylphenyl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide |
915087-27-3 | 99% | 10mg |
$313.00 | 2025-02-27 | |
MedChemExpress | HY-111145-10mg |
RD162 |
915087-27-3 | 99.69% | 10mg |
¥2500 | 2024-07-20 | |
MedChemExpress | HY-111145-1mg |
RD162 |
915087-27-3 | 99.69% | 1mg |
¥500 | 2024-07-20 |
Depyridinyl Phenyl Apalutamide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Water ; 15 min, 21 °C; 1 h, 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chromium trioxide , Periodic acid Solvents: Acetonitrile ; 1 h, rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
5.1 Solvents: Dimethylformamide ; 16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
2.2 1 h, -5 °C
3.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
4.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
5.1 Solvents: Dimethylformamide ; 16 h, 80 °C
5.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Referencia
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 16 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Referencia
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Dimethylformamide ; 16 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Referencia
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
3.1 Solvents: Dimethylformamide ; 16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
2.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
3.1 Solvents: Dimethylformamide ; 16 h, 80 °C
3.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Referencia
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; -5 °C; 1 h, -5 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
4.1 Solvents: Dimethylformamide ; 16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
1.2 1 h, -5 °C
2.1 Reagents: Acetic acid , Iron Solvents: Ethyl acetate ; 1 h, reflux
3.1 Solvents: Acetic acid , Water ; 24 h, 80 °C
4.1 Solvents: Dimethylformamide ; 16 h, 80 °C
4.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 h, reflux; reflux → 21 °C
Referencia
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
Depyridinyl Phenyl Apalutamide Raw materials
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylphenylisothiocyanate
- Cyclobutanone
- 2-fluoro-1-methyl-4-nitro-benzene
- 2-Fluoro-4-nitrobenzoic acid
- 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
- 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
- 4-Amino-2-fluoro-N-methylbenzamide
Depyridinyl Phenyl Apalutamide Preparation Products
Depyridinyl Phenyl Apalutamide Literatura relevante
-
R. Elancheran,V. L. Maruthanila,M. Ramanathan,S. Kabilan,R. Devi,A. Kunnumakara,Jibon Kotoky Med. Chem. Commun. 2015 6 746
915087-27-3 (Depyridinyl Phenyl Apalutamide) Productos relacionados
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
Proveedores recomendados
atkchemica
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:915087-27-3)Depyridinyl Phenyl Apalutamide

Pureza:99%
Cantidad:50mg
Precio ($):467.0